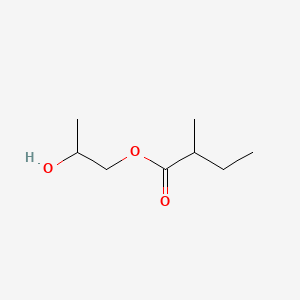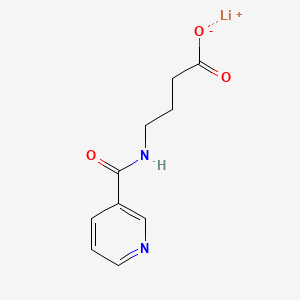
N-Nicotinoyl-gamma-aminobutyric acid lithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Nicotinoyl-gamma-aminobutyric acid lithium salt involves the reaction of niacin with gamma-aminobutyric acid. The process typically requires the use of a dehydrating agent to facilitate the formation of the amide bond between niacin and GABA. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
N-Nicotinoyl-gamma-aminobutyric acid lithium salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: This reaction involves the use of water or aqueous solutions to break down the compound into its constituent parts, niacin and GABA.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidative stability of the compound.
Reduction: Reducing agents like sodium borohydride are employed to investigate the reduction potential of the compound.
Major Products Formed
The primary products formed from these reactions are niacin and GABA, which are the building blocks of the compound. These products are crucial for understanding the compound’s behavior in biological systems .
科学研究应用
Chemistry: Used as a model compound to study amide bond formation and stability.
Biology: Investigated for its ability to cross the blood-brain barrier and its effects on neurotransmitter levels.
Medicine: Explored for its potential as a nootropic agent to enhance cognitive function and reduce anxiety.
Industry: Utilized in the development of dietary supplements and pharmaceuticals.
作用机制
The compound exerts its effects by crossing the blood-brain barrier and being hydrolyzed into niacin and GABA. GABA acts as an inhibitory neurotransmitter, reducing neuronal excitability and promoting relaxation. Niacin, on the other hand, acts as a vasodilator, increasing blood flow to the brain. This dual action contributes to the compound’s anxiolytic and cognitive-enhancing effects .
相似化合物的比较
Similar Compounds
GABA: A neurotransmitter that does not easily cross the blood-brain barrier.
Niacin: A vitamin that acts as a vasodilator but lacks the inhibitory effects of GABA.
Phenibut: A GABA analogue with anxiolytic properties but different pharmacokinetics.
Uniqueness
N-Nicotinoyl-gamma-aminobutyric acid lithium salt is unique due to its ability to cross the blood-brain barrier and deliver both GABA and niacin directly to the brain. This dual action makes it a promising compound for enhancing cognitive function and reducing anxiety .
属性
CAS 编号 |
113694-80-7 |
|---|---|
分子式 |
C10H11LiN2O3 |
分子量 |
214.2 g/mol |
IUPAC 名称 |
lithium;4-(pyridine-3-carbonylamino)butanoate |
InChI |
InChI=1S/C10H12N2O3.Li/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1 |
InChI 键 |
VYAGHPXVVFBYNK-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


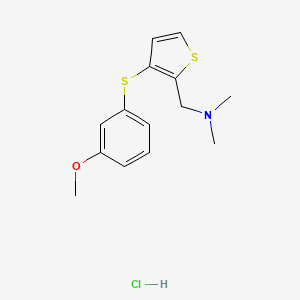

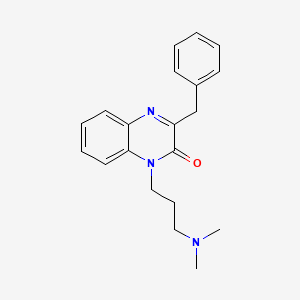
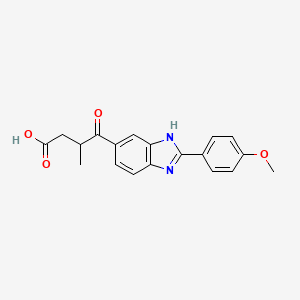

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
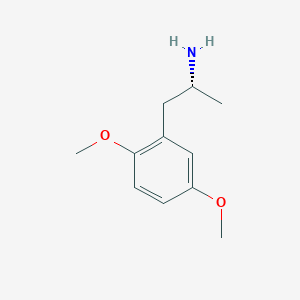
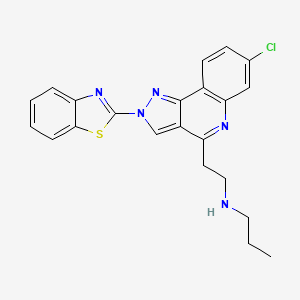
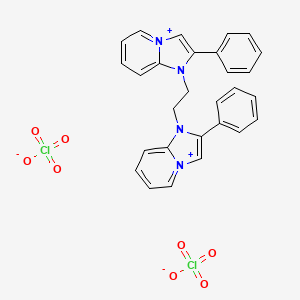
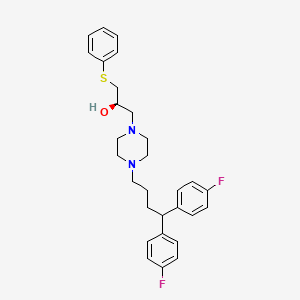
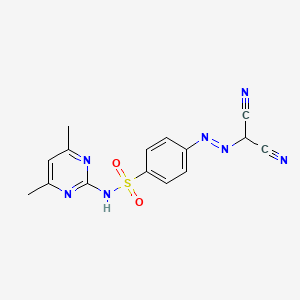
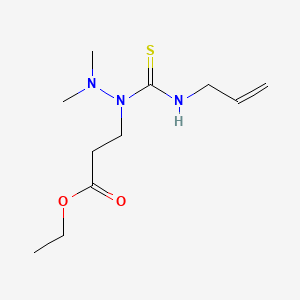
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
